molecular formula C11H17N5OS B10966398 N-cyclopropyl-2-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide

N-cyclopropyl-2-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide

Cat. No.: B10966398
M. Wt: 267.35 g/mol
InChI Key: JVEHNLMJWFMOBF-UHFFFAOYSA-N
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Description

N-CYCLOPROPYL-2-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with a molecular formula of C11H17N5OS . This compound features a cyclopropyl group, a pyrazole ring, and a hydrazinecarbothioamide moiety, making it a unique and versatile molecule in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPROPYL-2-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. Pyrazoles can be synthesized through a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . The cyclopropyl group is then introduced through a cyclopropanation reaction, and the final hydrazinecarbothioamide moiety is added through a condensation reaction with appropriate reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the palladium-catalyzed coupling reaction and the use of automated systems for the cyclopropanation and condensation steps.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPROPYL-2-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring and the hydrazinecarbothioamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-CYCLOPROPYL-2-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-CYCLOPROPYL-2-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-CYCLOPROPYL-2-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H17N5OS

Molecular Weight

267.35 g/mol

IUPAC Name

1-cyclopropyl-3-[3-(4-methylpyrazol-1-yl)propanoylamino]thiourea

InChI

InChI=1S/C11H17N5OS/c1-8-6-12-16(7-8)5-4-10(17)14-15-11(18)13-9-2-3-9/h6-7,9H,2-5H2,1H3,(H,14,17)(H2,13,15,18)

InChI Key

JVEHNLMJWFMOBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CCC(=O)NNC(=S)NC2CC2

Origin of Product

United States

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